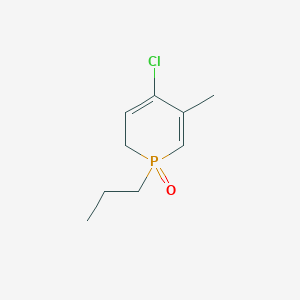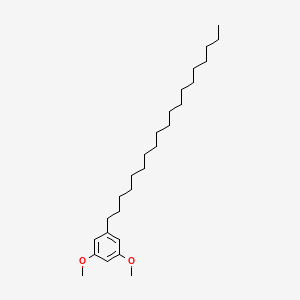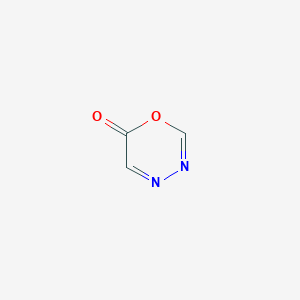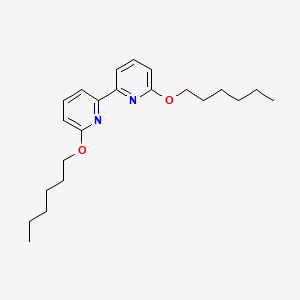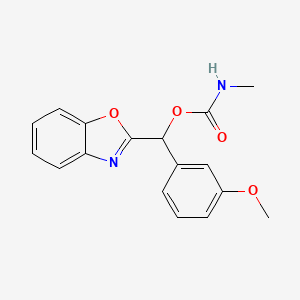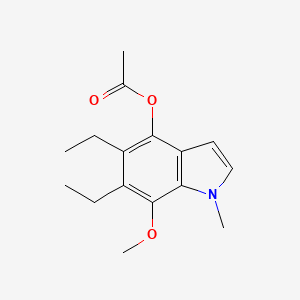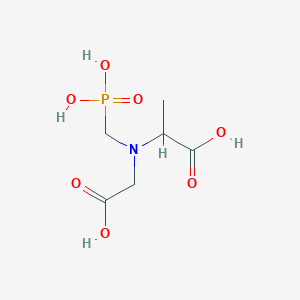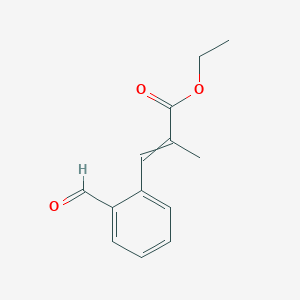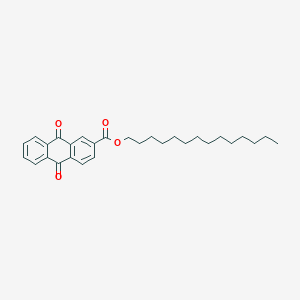![molecular formula C15H19NO2 B14338938 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one CAS No. 103199-49-1](/img/structure/B14338938.png)
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidin-2-one core with a 3-tert-butyl-4-hydroxyphenyl substituent, making it a valuable molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.
相似化合物的比较
Similar Compounds
- 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one stands out due to its unique combination of a pyrrolidin-2-one core and a 3-tert-butyl-4-hydroxyphenyl substituent, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
103199-49-1 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
3-[(3-tert-butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)12-9-10(4-5-13(12)17)8-11-6-7-16-14(11)18/h4-5,8-9,17H,6-7H2,1-3H3,(H,16,18) |
InChI 键 |
JOIJAVBJTTYHHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


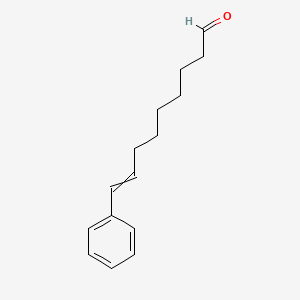
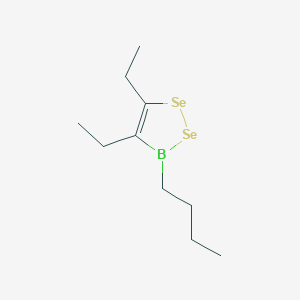
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
